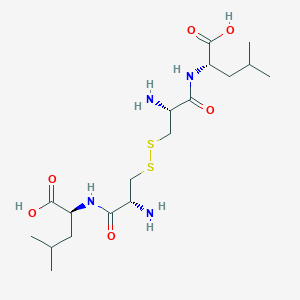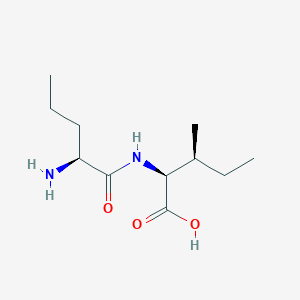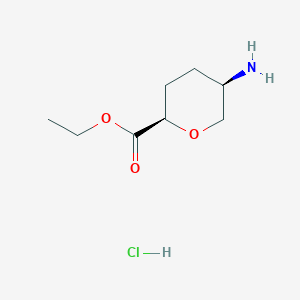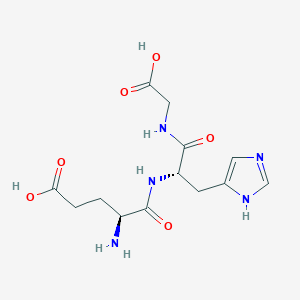
2-Amino-7-Brom-5-Fluor-1H-Benzimidazol
Übersicht
Beschreibung
2-Amino-7-bromo-5-fluoro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
2-Amino-7-bromo-5-fluoro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Wirkmechanismus
Target of Action
It’s known that benzimidazole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making benzimidazole derivatives useful in developing new therapeutic agents .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to various changes . For instance, they can inhibit the activity of certain enzymes or modulate the function of specific receptors . The presence of bromo and fluoro groups in the benzimidazole structure may enhance its interaction with the target, potentially increasing its efficacy .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways . They can affect the function of enzymes, receptors, and other proteins, leading to downstream effects on cellular processes .
Pharmacokinetics
The presence of bromo and fluoro groups in the benzimidazole structure may influence its pharmacokinetic properties . These groups could potentially affect the compound’s solubility, stability, and bioavailability .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The presence of bromo and fluoro groups in the benzimidazole structure may enhance these effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzimidazole derivatives
Biochemische Analyse
Biochemical Properties
2-Amino-7-bromo-5-fluoro-1H-benzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . The compound’s interaction with these enzymes often involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, 2-Amino-7-bromo-5-fluoro-1H-benzimidazole can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of 2-Amino-7-bromo-5-fluoro-1H-benzimidazole on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Moreover, this compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are vital for cell proliferation and survival . 2-Amino-7-bromo-5-fluoro-1H-benzimidazole also affects gene expression by altering the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-Amino-7-bromo-5-fluoro-1H-benzimidazole exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, inhibiting their activity and downstream signaling . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis. Additionally, 2-Amino-7-bromo-5-fluoro-1H-benzimidazole can interact with DNA, causing DNA damage and triggering cell cycle arrest . The compound’s ability to modulate gene expression further contributes to its anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-7-bromo-5-fluoro-1H-benzimidazole have been studied over various time points. The compound is relatively stable under physiological conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term exposure to 2-Amino-7-bromo-5-fluoro-1H-benzimidazole has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s ability to disrupt key cellular processes.
Dosage Effects in Animal Models
The effects of 2-Amino-7-bromo-5-fluoro-1H-benzimidazole vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . The therapeutic window for 2-Amino-7-bromo-5-fluoro-1H-benzimidazole is narrow, necessitating careful dose optimization to maximize its therapeutic benefits while minimizing toxicity.
Metabolic Pathways
2-Amino-7-bromo-5-fluoro-1H-benzimidazole is metabolized primarily in the liver through phase I and phase II metabolic pathways . Cytochrome P450 enzymes play a crucial role in the oxidation of the compound, followed by conjugation reactions mediated by transferases . These metabolic processes result in the formation of various metabolites, some of which retain biological activity. The compound’s metabolism can influence its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, 2-Amino-7-bromo-5-fluoro-1H-benzimidazole is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters, such as P-glycoprotein, which can affect its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 2-Amino-7-bromo-5-fluoro-1H-benzimidazole is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity . Additionally, 2-Amino-7-bromo-5-fluoro-1H-benzimidazole can be targeted to specific organelles, such as mitochondria, where it exerts its pro-apoptotic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-bromo-5-fluoro-1H-benzimidazole typically involves the condensation of 4-bromo-2-fluoroaniline with formic acid or formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include heating the mixture to temperatures ranging from 150°C to 200°C for several hours.
Industrial Production Methods
In industrial settings, the production of 2-Amino-7-bromo-5-fluoro-1H-benzimidazole may involve continuous flow processes to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7-bromo-5-fluoro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromo or fluoro groups.
Oxidation: Nitro derivatives or quinones.
Reduction: Amines or hydrazines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-bromo-1H-benzimidazole
- 2-Amino-7-chloro-5-fluoro-1H-benzimidazole
- 2-Amino-7-bromo-1H-benzimidazole
Uniqueness
2-Amino-7-bromo-5-fluoro-1H-benzimidazole is unique due to the presence of both bromo and fluoro substituents, which enhance its reactivity and potential for diverse chemical modifications. The combination of these substituents also contributes to its distinct biological activities compared to other benzimidazole derivatives.
Eigenschaften
IUPAC Name |
4-bromo-6-fluoro-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c8-4-1-3(9)2-5-6(4)12-7(10)11-5/h1-2H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWZHDICIBDXFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[2-(4-Fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1447202.png)



